molecular formula C26H21ClN4O4 B13893771 4-chloro-N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)benzamide

4-chloro-N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)benzamide

Cat. No.: B13893771
M. Wt: 488.9 g/mol
InChI Key: WBDUDLHFPDBXDA-UHFFFAOYSA-N
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Description

4-chloro-N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)benzamide is a complex organic compound that features a quinoline and indazole moiety

Preparation Methods

The synthesis of 4-chloro-N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline and indazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various chlorinating agents, bases, and solvents like dichloromethane .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

4-chloro-N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit certain pathways, leading to its therapeutic effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting antineoplastic activity .

Comparison with Similar Compounds

Similar compounds include other quinoline and indazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance, quinoline derivatives are known for their antimicrobial properties, while indazole derivatives are often studied for their anticancer activities .

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Properties

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

4-chloro-N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]benzamide

InChI

InChI=1S/C26H21ClN4O4/c1-31-21-12-17(35-22-10-11-28-20-14-24(34-3)23(33-2)13-19(20)22)8-9-18(21)25(30-31)29-26(32)15-4-6-16(27)7-5-15/h4-14H,1-3H3,(H,29,30,32)

InChI Key

WBDUDLHFPDBXDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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